![molecular formula C14H22BrN3O2 B1396816 Tert-butyl 4-(4-bromo-3-methyl-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1092500-89-4](/img/structure/B1396816.png)
Tert-butyl 4-(4-bromo-3-methyl-pyrazol-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1092500-89-4. It has a molecular weight of 344.25 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C14H22BrN3O2/c1-10-12(15)9-18(16-10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. The compound has a predicted boiling point of 492.8±35.0 °C and a predicted density of 1.14±0.1 g/cm3 .Scientific Research Applications
1. Structural Analysis and Formation
In a study by Richter et al. (2009), the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine led to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent. This research highlights the structural details and angles formed between the pyrazole and piperidine rings, demonstrating the compound's unique molecular conformation (Richter et al., 2009).
2. Role as an Intermediate in Pharmaceutical Synthesis
Kong et al. (2016) synthesized a variant of this compound, highlighting its importance as an intermediate in the synthesis of biologically active compounds like crizotinib. This research underscores the compound's significance in medicinal chemistry and its potential applications in drug development (Kong et al., 2016).
3. Applications in Anticancer Drug Synthesis
Zhang et al. (2018) discussed the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate for small molecule anticancer drugs. This research indicates the compound's utility in developing novel anticancer therapeutics, demonstrating its critical role in the pharmaceutical industry (Zhang et al., 2018).
4. Synthesis of Acetyl-CoA Carboxylase Inhibitors
Huard et al. (2012) reported the synthesis of acetyl-CoA carboxylase inhibitors using a compound with a similar structure. This study adds to the understanding of how tert-butyl piperidine derivatives can be used in the synthesis of molecules that modulate biological pathways, such as lipid metabolism (Huard et al., 2012).
Mechanism of Action
Target of Action
It is known to be an important intermediate in the synthesis of many biologically active compounds .
Biochemical Pathways
As an intermediate in the synthesis of biologically active compounds, it may indirectly affect various biochemical pathways depending on the final compound it is used to synthesize .
Result of Action
As an intermediate in the synthesis of biologically active compounds, its effects would largely depend on the final compound it is used to synthesize .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(4-bromo-3-methylpyrazol-1-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2/c1-10-12(15)9-18(16-10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSSJSOFUNJLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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